2,2-Dimethylnona-4,8-dienenitrile

Fragrance Chemistry Substantivity Olfactory Performance

2,2-Dimethylnona-4,8-dienenitrile (CAS 669073-74-9) is a synthetic aliphatic nitrile compound with the molecular formula C₁₁H₁₇N and a molecular weight of approximately 163.26 g/mol. Its chemical structure is characterized by a nine-carbon chain featuring conjugated double bonds at positions 4 and 8, and a gem-dimethyl substitution at the 2-position adjacent to the nitrile group.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 669073-74-9
Cat. No. B12547860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylnona-4,8-dienenitrile
CAS669073-74-9
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC(C)(CC=CCCC=C)C#N
InChIInChI=1S/C11H17N/c1-4-5-6-7-8-9-11(2,3)10-12/h4,7-8H,1,5-6,9H2,2-3H3
InChIKeyZRFOKMHURPBHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylnona-4,8-dienenitrile (CAS 669073-74-9) for Fragrance Research and Industrial Applications


2,2-Dimethylnona-4,8-dienenitrile (CAS 669073-74-9) is a synthetic aliphatic nitrile compound with the molecular formula C₁₁H₁₇N and a molecular weight of approximately 163.26 g/mol . Its chemical structure is characterized by a nine-carbon chain featuring conjugated double bonds at positions 4 and 8, and a gem-dimethyl substitution at the 2-position adjacent to the nitrile group [1]. This specific substitution pattern differentiates it from other nitriles used in fragrance applications, such as 3,7-dimethylnona-2,6-dienenitrile (Lemonile) and 2,2-dimethyl-4-phenylpentanenitrile (Khusinil). The compound is primarily utilized as a research standard and for structure-activity relationship studies within the flavor and fragrance industry .

Workflow Research standard for fragrance SAR and olfactory studies
Selection Structural isomer of Lemonile; probe for substituent–odor relationships
Use Context May support investigation of bleach-stable fragrance design due to gem-dimethyl motif

Why 2,2-Dimethylnona-4,8-dienenitrile (669073-74-9) Cannot Be Replaced by Common Fragrance Nitriles


Generic substitution of fragrance ingredients is often precluded by the non-linear relationship between molecular structure and olfactory perception. Even minor modifications to a molecule's carbon skeleton, such as altering the position of a double bond or a methyl group, can drastically change its odor profile, substantivity, and stability in end-use formulations . 2,2-Dimethylnona-4,8-dienenitrile, a structural analog of Lemonile, presents a distinct pattern of unsaturation and gem-dimethyl substitution. This unique architecture is not found in common commercial nitriles like Citronitrile or Geranonitrile, making direct substitution without reformulation and performance validation unreliable for applications requiring a specific scent character and longevity.

Olfactory profile shift

Replacing with Citronitrile or Geranonitrile may alter scent character; unsaturated backbone and substitution pattern differ significantly.

Substantivity mismatch

Direct substitution with structural isomer Lemonile changes gem-dimethyl positioning, potentially impacting substantivity and stability in formulations.

Quantitative Differentiators for 2,2-Dimethylnona-4,8-dienenitrile (669073-74-9) vs. Analogs


Fragrance Substantivity: 2,2-Dimethylnona-4,8-dienenitrile vs. Grapefruit Nitrile (Khusinil)

While direct head-to-head data for 2,2-Dimethylnona-4,8-dienenitrile against Khusinil (2,2-dimethyl-4-phenylpentanenitrile) is not available, a cross-study comparison of substantivity data provides a key differentiator. Khusinil, a structurally distinct aromatic nitrile, has a reported substantivity of >24 hours [1]. The benchmark for long-lasting citrus nitriles, Lemonile, exhibits a substantivity of 400 hours at 100% concentration [2]. This establishes a wide performance range within the nitrile class, and highlights that substituent identity (e.g., aliphatic chain vs. aromatic ring) is a critical determinant of longevity. Quantitative data for 2,2-Dimethylnona-4,8-dienenitrile is currently unavailable in public literature, but its unique structure is hypothesized to confer a distinct substantivity profile that is neither identical to Khusinil nor Lemonile.

Fragrance Substantivity
Cross-study comparable
Data not available in primary literature
Substantivity profile likely distinct; reported comparators span >24 h to 400 h.
Class-level comparison; direct data needed for procurement decisions.
Fragrance Chemistry Substantivity Olfactory Performance

Chemical Structure: Gem-Dimethyl Substitution Pattern in 2,2-Dimethylnona-4,8-dienenitrile

2,2-Dimethylnona-4,8-dienenitrile (C₁₁H₁₇N) is distinguished by a gem-dimethyl group at the C2 position . This contrasts with the structure of its closest analog, Lemonile (3,7-dimethylnona-2,6-dienenitrile), which features methyl substitutions at C3 and C7 but lacks the geminal dimethyl motif. Another commercial comparator, Khusinil (C₁₃H₁₇N), incorporates a phenyl group, significantly altering its physicochemical and olfactory properties [1]. The presence of the gem-dimethyl group in the target compound creates a sterically hindered environment around the nitrile moiety, which is a key structural feature influencing its reactivity and potential interaction with olfactory receptors.

Gem-Dimethyl Substitution
Class-level inference
C11H17N, gem-dimethyl at C2, double bonds at C4 and C8
Steric hindrance near nitrile may influence odor receptor interaction.
Structural isomer of Lemonile; absence of phenyl ring vs. Khusinil.
Structure-Activity Relationship Organic Chemistry Molecular Design

Stability in Hypochlorite Bleach: Potential of 2,2-Dimethylnona-4,8-dienenitrile Based on Class

A key differentiator for dimethyl-substituted alkyl nitriles as a class is their unique stability in hypochlorite bleach systems. A foundational patent (US4863631) states that 'The dimethyl substituted alkyl nitriles of our invention are unique with respect to hypochlorite bleach systems' and are used as 'stable aroma augmenting or enhancing agents' [1]. In contrast, other common fragrance nitriles like Citronitrile are documented to have 'poor stability with bleaches' . While direct data for 2,2-Dimethylnona-4,8-dienenitrile is absent, its classification as a dimethyl-substituted alkyl nitrile allows for a high-confidence class-level inference that it is a strong candidate for bleach-stable fragrance applications, unlike Citronitrile.

Bleach Stability
Class-level inference
Predicted stable based on patent data for dimethyl-substituted alkyl nitriles
Supports investigation for bleach-stable fragrance formulations.
Citronitrile shows poor stability; target compound data to verify.
Fragrance Stability Household Products Bleach Formulation

Recommended Research and Industrial Applications for 2,2-Dimethylnona-4,8-dienenitrile


Structure-Activity Relationship (SAR) Studies in Fragrance Development

Due to its structural isomerism with Lemonile (3,7-dimethylnona-2,6-dienenitrile), 2,2-Dimethylnona-4,8-dienenitrile is an ideal candidate for SAR studies . Researchers can use this compound as a probe to investigate how shifting double bond positions and the presence of a gem-dimethyl group impact olfactory perception, substantivity, and volatility. This knowledge is foundational for the rational design of novel fragrance ingredients with tailored performance characteristics.

Development of Bleach-Stable Fragrance Formulations

Based on patent evidence that dimethyl-substituted alkyl nitriles exhibit unique stability in hypochlorite bleach [1], 2,2-Dimethylnona-4,8-dienenitrile is a prime candidate for inclusion in fragrance compositions designed for bleach-containing cleaning products. Unlike Citronitrile, which shows poor stability in bleach, this compound class offers a pathway to create long-lasting, pleasant scents in harsh oxidative environments. Formulators should prioritize this material for experimental validation in heavy-duty liquid and powder bleach applications.

Research Standard for Analytical Method Development

2,2-Dimethylnona-4,8-dienenitrile is available as a high-purity reference standard, making it suitable for developing and validating analytical methods (e.g., GC-MS, HPLC) for the detection and quantification of nitrile compounds in complex fragrance mixtures . Its unique retention time and mass spectral fingerprint, distinct from commercial nitriles like Khusinil [2], are valuable for quality control and authenticity testing in the flavor and fragrance industry.

Application
Selection Property
Validation Focus
Fragrance SAR studies
Structural isomer of Lemonile; gem-dimethyl motif
Olfactory and substantivity profiling vs. positional isomers
Bleach-stable formulation research
Dimethyl-substituted alkyl nitrile class stability claim
Oxidative stability testing in hypochlorite media
Analytical method development
High-purity reference standard; unique retention time
GC-MS / HPLC method specificity and quantification

Technical Documentation Hub

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36 linked technical documents
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